2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
“2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroisoindole core, a methoxyphenyl group, and a dioxocyclohexylidene moiety.
Properties
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(4-methoxyphenyl)iminobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-27(2)15-22(30)24(23(31)16-27)21(28-17-10-12-18(34-3)13-11-17)9-6-14-29-25(32)19-7-4-5-8-20(19)26(29)33/h4-5,7-8,10-13,30H,6,9,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVTDMAZBHGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC2=CC=C(C=C2)OC)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. The key steps may include:
- Formation of the dihydroisoindole core through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Addition of the dioxocyclohexylidene moiety through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-HYDROXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-CHLOROPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Uniqueness
The uniqueness of “2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(4-METHOXYPHENYL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
